2-(Cyclopentylmethyl)pentanoic acid

説明

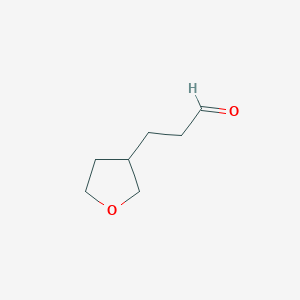

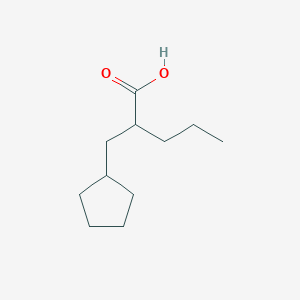

2-(Cyclopentylmethyl)pentanoic acid is an organic compound with the chemical formula C11H20O2 . It is a liquid at room temperature .

Synthesis Analysis

A green and sustainable process for the synthesis of pentanoic acid from the lignocellulosic derivable γ-valerolactone with formic acid using a bifunctional catalyst has been presented . This work demonstrated the one-pot catalytic conversion of an aqueous solution containing levulinic acid with formic acid towards pentanoic acid .Molecular Structure Analysis

The molecular formula of 2-(Cyclopentylmethyl)pentanoic acid is C11H20O2 . The molecular weight is 184.28 .Chemical Reactions Analysis

The conversion of γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, into pentanoic acid is studied in the presence of aqueous formic acid (FA), as a sustainable and available reducing agent . The reaction involves the use of a bifunctional catalyst comprising Pt supported on acidic zeolites .Physical And Chemical Properties Analysis

2-(Cyclopentylmethyl)pentanoic acid is a liquid at room temperature . It has a molecular weight of 184.28 .科学的研究の応用

- Pentanoic acid is an industrially relevant chemical used in several applications, currently manufactured from fossil feedstock .

- The conversion of γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, into pentanoic acid is studied in the presence of aqueous formic acid (FA), as a sustainable and available reducing agent .

- The method involves the use of a bifunctional catalyst comprising Pt supported on acidic zeolites . Pt has a dual role, decomposing FA into hydrogen in the fastest step occurring in the initial stage of the reaction, and hydrogenating pentenoic acids (PEAs) intermediates, which are formed through acid-catalyzed ring opening of GVL, to pentanoic acid .

- The results showed that strong acidity such as on ZSM-5 is required to catalyze the dehydration/ring-opening step in the reaction cascade from GVL to pentanoic acid . The temperature dependency of this cascade reaction was determined, showing an apparent activation energy for GVL conversion and FA dehydrogenation of 73 kJ mol −1 and 19 kJ mol −1, respectively .

Green Chemistry

Thermophysical Properties

- Despite its unpleasant odor in pure form, pentanoic acid is an essential ingredient in the flavor and fragrance industry .

- It can contribute to the flavor profile of certain foods when used in small amounts, and its derivatives are commonly used in the manufacture of various fragrances .

- Pentanoic acid derivatives have important medical applications .

- For instance, valproic acid is a widely used anticonvulsant and mood-stabilizing drug .

Flavor and Fragrance Industry

Pharmaceuticals

Plasticizers and Polymers

Synthesis of Esters

Safety And Hazards

特性

IUPAC Name |

2-(cyclopentylmethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-5-10(11(12)13)8-9-6-3-4-7-9/h9-10H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJSYAKSDAYQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentylmethyl)pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)